molecular formula C14H11NO4 B11768206 6-(4-Carboxy-2-methylphenyl)nicotinic acid

6-(4-Carboxy-2-methylphenyl)nicotinic acid

Cat. No.: B11768206
M. Wt: 257.24 g/mol
InChI Key: UUJHOUGTAPVDRK-UHFFFAOYSA-N
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Description

Evolution of Nicotinic Acid Derivatives in Synthetic and Medicinal Chemistry Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that serves as a vital nutrient for humans and animals. chemicalbook.comnih.gov It is a precursor to essential coenzymes and is involved in numerous physiological processes. chemicalbook.comresearchgate.net Beyond its nutritional role, nicotinic acid and its derivatives have a long history in medicinal chemistry. For many years, nicotinic acid itself has been used to manage high levels of fats in the blood. researchgate.netchemistryjournal.net

The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid at the 3-position, has proven to be a versatile scaffold for the development of new therapeutic agents and other functional molecules. researchgate.netusda.gov Researchers have synthesized a wide array of derivatives to treat a variety of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease. researchgate.netchemistryjournal.net For instance, the introduction of an aryl group at the 2-position has led to compounds with analgesic and anti-inflammatory properties. researchgate.netchemistryjournal.net Furthermore, nicotinic acid derivatives have been explored for their potential in agriculture, with some showing promise as herbicides and insecticides. researchgate.netusda.gov The development of these derivatives often involves reactions such as esterification, chlorination, and the formation of amides and hydrazones to modify the core nicotinic acid structure. researchgate.netnih.gov

Structural Context of 6-(4-Carboxy-2-methylphenyl)nicotinic Acid within Nicotinic Acid Scaffolds

The structure of this compound, with the chemical formula C14H11NO4, is characterized by a nicotinic acid core substituted at the 6-position with a 4-carboxy-2-methylphenyl group. chemicalbook.com This places it within the category of 6-substituted nicotinic acid derivatives. The presence of two carboxylic acid groups, one on the pyridine ring and one on the phenyl ring, along with a methyl group, imparts specific physicochemical properties to the molecule.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Predicted Boiling Point 480.0±45.0 °C
Predicted Density 1.359±0.06 g/cm3
Predicted pKa 2.15±0.10

Data sourced from chemical property predictions. chemicalbook.com

The spatial arrangement of the phenyl and pyridine rings is a key structural feature. In related 6-substituted nicotinic acid derivatives, such as 6-methyl-nicotinic acid, the planarity of the molecule and intermolecular interactions like π-π stacking and hydrogen bonding are significant. nih.gov For instance, in the crystal structure of 6-methyl-nicotinic acid, the pyridine rings of neighboring molecules are parallel and partially overlapped. nih.gov Similarly, the crystal structure of some N-(arylmethoxy)-2-chloronicotinamides reveals intermolecular π–π stacking between pyridine rings. acs.org These non-covalent interactions can influence the solid-state properties and biological activity of the compounds.

Current Research Landscape and Knowledge Gaps for Aryl-Substituted Nicotinic Acids

The research on aryl-substituted nicotinic acids is an active area, with studies exploring their potential in various fields. For example, 2-aryl nicotinic acid derivatives have been identified as good analgesic and anti-inflammatory compounds. researchgate.netchemistryjournal.net Recent research has focused on synthesizing novel nicotinic acid derivatives and evaluating their anti-inflammatory activity, with some compounds showing significant potential. nih.gov

Furthermore, derivatives of nicotinic acid are being investigated for their antimicrobial and anticancer activities. nih.gov The synthesis of new acylhydrazones from nicotinic acid hydrazide has yielded compounds with significant activity against Gram-positive bacteria and some fungi. nih.gov In the realm of agrochemicals, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated excellent herbicidal activity. usda.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

6-(4-carboxy-2-methylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(7-15-12)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

UUJHOUGTAPVDRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 6 4 Carboxy 2 Methylphenyl Nicotinic Acid

De Novo Synthesis of 6-(4-Carboxy-2-methylphenyl)nicotinic Acid

The direct, or de novo, synthesis of this compound involves the strategic formation of the key carbon-carbon bond between the pyridine (B92270) and phenyl rings, followed by the establishment of the carboxylic acid functionalities.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine C6 Arylation

A primary strategy for forging the aryl-aryl bond at the C6 position of the pyridine ring involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating C-C bonds with high efficiency and selectivity. The direct C-H arylation of pyridine N-oxides or their derivatives with appropriate aryl partners is a notable approach. rsc.org

In a potential synthesis of the target molecule, a suitable 6-halonicotinic acid derivative would be coupled with a (4-carboxy-2-methylphenyl)boronic acid or a similar organometallic reagent. Alternatively, direct C-H activation at the C6 position of a nicotinic acid precursor could be achieved. Research has demonstrated the efficacy of palladium acetate (B1210297), often in conjunction with phosphine (B1218219) ligands, in catalyzing such transformations. nih.govnih.gov For instance, the intramolecular C-H arylation of pyridine derivatives has been successfully achieved using a palladium catalyst, with yields significantly improved by the addition of a phosphine ligand like triphenylphosphine (B44618) (PPh3). nih.govnih.govbeilstein-journals.org

Table 1: Effect of Ligand on Palladium-Catalyzed Intramolecular C-H Arylation Yield

Catalyst System Ligand Yield (%)
Pd(OAc)₂ None 42
Pd(OAc)₂ PPh₃ 94

Data derived from studies on related pyridine derivatives. nih.govnih.gov

This method's success is highly dependent on the choice of catalyst, ligand, base, and solvent to optimize the reaction conditions for the specific substrates involved.

Ester Hydrolysis Techniques for Carboxylic Acid Formation

The final step in the synthesis of this compound often involves the hydrolysis of a corresponding ester precursor. This is a common and effective method for unmasking carboxylic acid groups. libretexts.org The synthesis would likely be designed to carry the carboxylic acid functionalities as esters (e.g., methyl or ethyl esters) to protect them during the palladium-catalyzed coupling reaction.

Hydrolysis can be performed under acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis: This method involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. libretexts.orgchemguide.co.uk This reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.ukmasterorganicchemistry.com The ester is heated with a dilute alkali, like sodium hydroxide. chemguide.co.uk This initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.comncert.nic.in

Alternative Synthetic Routes for Nicotinic Acid Derivatives and Potential Applicability

The synthesis of various nicotinic acid derivatives provides a foundation of chemical knowledge that can be adapted for the production of complex targets like this compound.

Esterification and Subsequent Derivatization Protocols

Nicotinic acid can be readily converted to its ester, typically methyl nicotinate (B505614), through esterification. researchgate.net This ester can then serve as a versatile intermediate for further modifications. researchgate.net For instance, the ester group can be used to direct or activate other positions on the pyridine ring for subsequent reactions. This strategy is widely used in the synthesis of various nicotinic acid derivatives with diverse biological activities. researchgate.netnih.govchemistryjournal.net

In the context of synthesizing the target compound, a pre-functionalized nicotinic acid ester could be a key starting material for the crucial C-C bond-forming step.

Nitrile Hydrolysis and Nitrite-Mediated Transformations

Nitriles offer a valuable alternative to carboxylic acids or esters in synthetic sequences. The Stephen reaction, for example, allows for the reduction of nitriles to imines, which can then be hydrolyzed to aldehydes. ncert.nic.in While this specific reaction leads to aldehydes, the hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation, providing another route to the desired functionality.

Furthermore, nitrite-mediated reactions have been explored in the synthesis of nicotinic acid derivatives, contributing to the diverse toolkit available to synthetic chemists. nih.gov

Green Chemistry Approaches in Nicotinic Acid Synthesis

Modern synthetic chemistry places a growing emphasis on "green" or environmentally sustainable methods. In the context of nicotinic acid synthesis, this includes exploring solvent-free reactions, using less hazardous reagents, and designing more atom-economical synthetic pathways. While specific green chemistry approaches for the title compound are not extensively documented, the principles can be applied. This could involve using catalytic rather than stoichiometric reagents, minimizing waste by reducing the number of synthetic steps, and choosing solvents with a lower environmental impact. The development of such methods for the synthesis of nicotinic acid and its derivatives is an ongoing area of research.

Synthetic Optimization and Yield Enhancement Studies

The probable and most effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of the target molecule, this would likely involve the reaction of a protected form of 6-chloronicotinic acid with a protected form of (4-carboxy-2-methylphenyl)boronic acid. The protection of the carboxylic acid groups is crucial to prevent side reactions.

Optimization of a Suzuki-Miyaura coupling reaction is a multifactorial process, with the choice of catalyst, base, solvent, and temperature all playing a critical role in maximizing the yield and purity of the product. acs.orgnih.govelectronicsandbooks.comorganic-chemistry.org

Catalyst Selection: The palladium catalyst is the heart of the transformation. While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ more sophisticated phosphine ligands that can enhance catalytic activity, stability, and turnover numbers. organic-chemistry.org For instance, catalysts with bulky and electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) or adamantyl-based phosphines can be highly effective for coupling sterically hindered substrates. nih.gov The choice of the palladium precursor, such as Pd(OAc)₂ or a pre-formed palladacycle, can also influence the reaction's efficiency. acs.orgmdpi.com

Base and Solvent System: The base is required to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). nih.govresearchgate.net The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. Mixtures of an organic solvent (like toluene, dioxane, or DMF) and water are frequently used. electronicsandbooks.com

Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While some modern catalytic systems can operate efficiently at room temperature, many Suzuki couplings require heating to achieve reasonable reaction rates and yields. mdpi.com Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and the prevention of side reactions or catalyst decomposition.

A hypothetical study on the optimization of the Suzuki-Miyaura coupling for the synthesis of a protected precursor to this compound might yield results similar to those presented in the interactive table below.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for a Precursor of this compound This table is an illustrative example based on typical optimization trends for Suzuki-Miyaura reactions of related compounds.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10045
2Pd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O10078
3PXPd2 (3)K₂CO₃Methanol8085
4Pd(OAc)₂/PCy₃ (2)K₃PO₄t-Amyl alcohol10092
5PdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O11065

Derivatization Strategies for Structural Analogue Generation

The generation of structural analogues of this compound is essential for exploring structure-activity relationships in various chemical and biological contexts. The two carboxylic acid groups and the aromatic rings provide multiple handles for derivatization.

Modification of Carboxylic Acid Groups: The carboxylic acid functional groups are prime sites for derivatization. nih.gov Standard organic transformations can be employed to generate a wide array of analogues.

Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions can produce a library of esters with varying alkyl or aryl side chains.

Amidation: Coupling with a diverse range of primary and secondary amines using peptide coupling reagents (e.g., HATU, HOBt/EDC) can lead to the formation of a large number of amide derivatives.

Reduction: The carboxylic acids can be reduced to the corresponding primary alcohols, which can then be further functionalized.

Modification of the Aromatic Rings: The phenyl and pyridine rings can also be subjected to further functionalization, although this may require more specific and potentially harsher reaction conditions.

Electrophilic Aromatic Substitution: The electron-rich nature of the phenyl ring could allow for electrophilic substitution reactions like nitration or halogenation, although the directing effects of the existing substituents would need to be carefully considered.

Further Cross-Coupling: If a halo-substituted analogue is synthesized, further palladium-catalyzed cross-coupling reactions could be employed to introduce additional aryl or alkyl groups.

The following interactive table illustrates potential derivatization strategies for generating structural analogues.

Table 2: Potential Derivatization Strategies for this compound This table presents hypothetical examples of derivatization based on common organic reactions.

Reaction TypeReagent/sFunctional Group ModifiedResulting Analogue Type
EsterificationMethanol, H₂SO₄ (cat.)Carboxylic AcidsDimethyl ester
AmidationBenzylamine, HATU, DIPEACarboxylic AcidsDibenzyl amide
ReductionBH₃·THFCarboxylic AcidsDiol
NitrationHNO₃, H₂SO₄Phenyl RingNitro-substituted analogue
HalogenationN-BromosuccinimidePhenyl RingBromo-substituted analogue

Comprehensive Spectroscopic and Chromatographic Characterization of 6 4 Carboxy 2 Methylphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-(4-carboxy-2-methylphenyl)nicotinic acid. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides critical data on the number, environment, and spatial relationships of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, nicotinic acid, run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, distinct signals corresponding to the different protons are observed. hmdb.ca The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, tetramethylsilane (B1202638) (TMS).

For this compound, the expected proton signals would include those from the nicotinic acid moiety and the substituted phenyl ring. The protons on the pyridine (B92270) ring of nicotinic acid typically appear at high chemical shifts due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. For instance, in nicotinic acid itself, these protons resonate at specific ppm values. hmdb.cachemicalbook.com The protons on the phenyl ring will exhibit their own characteristic splitting patterns and chemical shifts, influenced by the positions of the methyl and carboxyl substituents. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for Nicotinic Acid Moiety

Proton Chemical Shift (ppm) in DMSO-d6
H-2~8.7
H-4~8.2
H-5~7.5
H-6~9.0

Note: The exact chemical shifts for this compound will vary due to the influence of the substituted phenyl group.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the nicotinic acid portion are well-documented. hmdb.cachemicalbook.com The carbon atoms of the pyridine ring and the carboxylic acid group have characteristic chemical shifts. hmdb.cabmrb.io For example, in nicotinic acid, the carboxyl carbon appears significantly downfield. chemicalbook.com The carbons of the phenyl ring will also have specific resonances, with their exact positions determined by the electronic effects of the methyl and carboxyl substituents. The methyl carbon will resonate at a characteristic upfield chemical shift.

Table 2: Representative ¹³C NMR Data for Nicotinic Acid Moiety

Carbon Chemical Shift (ppm) in DMSO-d6
C-2~153
C-3~127
C-4~137
C-5~124
C-6~150
COOH~166

Note: The chemical shifts for this compound will be influenced by the phenyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight with high accuracy.

For related compounds like nicotinic acid and its metabolites, ESI-MS has been successfully employed. nih.govbevital.no For instance, in the analysis of nicotinic acid, a protonated molecular ion at m/z 124 is observed. nih.gov The high-resolution capability of modern mass spectrometers would allow for the determination of the exact mass of this compound, which can then be compared to the calculated theoretical mass to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of a sample and confirming the identity of its components.

While the direct analysis of a dicarboxylic acid like this compound by GC-MS can be challenging due to its low volatility, derivatization methods can be employed to convert the carboxylic acid groups into more volatile esters. The resulting derivative can then be readily analyzed by GC-MS. The gas chromatogram provides information on the number and relative abundance of components in the sample, thus indicating its purity. The mass spectrometer then provides a mass spectrum for each separated component, which serves as a molecular fingerprint for identification.

Studies have demonstrated the use of GC-MS for the analysis of nicotinic acid and its impurities, often without derivatization, highlighting its sensitivity and selectivity. mdpi.comresearchgate.netsemanticscholar.org A single quadrupole mass spectrometer operated in selected ion monitoring (SIM) mode can be used for quantitative analysis. mdpi.comresearchgate.netsemanticscholar.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Complex Mixture Analysis

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a highly versatile and powerful analytical technique that is ideal for the analysis of complex mixtures and for compounds that are not amenable to GC-MS. nih.gov HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then introduced into the mass spectrometer for detection and identification.

The analysis of nicotinic acid and its metabolites in various biological matrices has been extensively performed using HPLC-MS. nih.govnih.govshimadzu.com Different chromatographic modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the analytes. nih.govresearchgate.net For instance, a sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nicotinic acid and its metabolites. nih.govbevital.no This approach offers excellent selectivity and sensitivity, making it suitable for the detailed characterization of this compound and its potential impurities or metabolites in complex samples. mdpi.com

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a critical tool for the identification of functional groups within a molecule. For this compound, the infrared spectrum provides a unique fingerprint, revealing the presence of its key structural features. While direct spectral data for this specific compound is not widely published, the expected absorption bands can be inferred from the analysis of its constituent parts: a substituted nicotinic acid and a substituted benzoic acid.

The spectrum of nicotinic acid and its derivatives has been a subject of various spectroscopic studies. jocpr.com The analysis of nicotinic acid itself shows characteristic vibrational peaks. For instance, the C-H stretching vibrations are typically observed in the range of 3071-2808 cm⁻¹. researchgate.net The presence of the carboxylic acid groups is marked by strong C=O stretching absorptions, usually appearing between 1703-1714 cm⁻¹. researchgate.net Additionally, C=C stretching vibrations within the pyridine ring are found around 1594 cm⁻¹. researchgate.net

Theoretical and experimental studies on related molecules, such as 6-methylnicotinic acid, further support these assignments. jocpr.com The analysis of these related compounds, combining experimental data with density functional theory (DFT) calculations, provides a robust framework for interpreting the vibrational spectrum of this compound. jocpr.comjocpr.com The key functional groups and their expected infrared absorption ranges are summarized in the table below.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Methyl) 2980 - 2850 Stretching
C=O (Carboxylic Acid) 1725 - 1680 Stretching
C=C and C=N (Pyridine Ring) 1600 - 1450 Stretching
C-O (Carboxylic Acid) 1320 - 1210 Stretching

Advanced Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity assessment of organic compounds like this compound. High-performance liquid chromatography (HPLC) is a primary tool for determining purity and quantifying the compound, while column chromatography and recrystallization are fundamental techniques for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC method is typically employed to assess its purity. The purity of commercially available nicotinic acid is often determined to be ≥99.5% by HPLC. sigmaaldrich.com

The development of a sensitive HPLC-mass spectrometry (MS/MS) method for the determination of nicotinic acid and its metabolites in biological fluids demonstrates the versatility of this technique. researchgate.netnih.gov Such methods can achieve low limits of detection, often in the microgram per liter range, with high precision and accuracy. nih.gov

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol, and a UV detector. researchgate.net The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. The table below outlines a hypothetical HPLC method for the analysis of this compound.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

| Injection Volume | 10 µL |

Column Chromatography and Recrystallization for Isolation

For the initial purification and isolation of this compound from a reaction mixture, column chromatography is a standard procedure. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system with a gradient of polarity, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid, would likely be effective in eluting the target compound from the column.

Following column chromatography, recrystallization is a crucial step for obtaining a highly pure solid product. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a dicarboxylic acid like this compound, polar solvents such as ethanol, methanol, or a mixture of water with an organic solvent could be effective for recrystallization. google.com The process of dissolving the crude product in a hot solvent, followed by slow cooling to induce crystallization, allows for the removal of impurities that remain dissolved in the mother liquor. google.com The purification of crude nicotinic acid often involves dissolving it in hot water, treating with activated charcoal to remove colored impurities, followed by filtration and cooling to obtain crystalline product. lookchem.com

Computational and Theoretical Chemistry Investigations of 6 4 Carboxy 2 Methylphenyl Nicotinic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, offering insights that are often comparable to experimental data. For 6-(4-carboxy-2-methylphenyl)nicotinic acid, DFT calculations are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a thorough computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest potential energy. The presence of a rotatable single bond between the nicotinic acid and the phenyl ring suggests that multiple conformations, or rotational isomers (rotamers), may exist.

Theoretical studies on related bicyclic molecules often employ DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)) to perform geometry optimization. researchgate.net Through these calculations, key geometric parameters like bond lengths, bond angles, and dihedral angles that define the molecule's shape are determined. Conformational analysis would involve systematically rotating the bond connecting the two aromatic rings to map the potential energy surface and identify the global energy minimum, which represents the most stable conformation of the molecule. The relative energies of other low-energy conformers can also be calculated to understand the molecule's flexibility.

Table 1: Illustrative Optimized Geometric Parameters for a Nicotinic Acid Derivative (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond LengthC-C (inter-ring)1.49 Å
Bond AngleC-C-N (pyridine)123°
Dihedral AngleC-C-C-C (inter-ring torsion)45°

Note: The data in this table is illustrative for a generic nicotinic acid derivative and does not represent experimentally verified values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, DFT calculations can determine the energies of the HOMO and LUMO, as well as their spatial distribution. This information helps in predicting how the molecule might interact with other species.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nicotinic Acid Derivative (Calculated via DFT)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative for a generic nicotinic acid derivative and does not represent experimentally verified values for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites for potential hydrogen bonding or coordination with metal ions. The hydrogen atoms of the carboxylic acid groups would exhibit positive potential. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions.

Molecular Modeling and Docking Studies of Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Interaction Energies for Nicotinic Acid Derivatives

Molecular docking simulations can be performed to investigate the binding of nicotinic acid derivatives to the active sites of various enzymes or receptors. mdpi.com The process involves generating a multitude of possible binding poses of the ligand within the target's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity.

For analogues of this compound, docking studies would aim to identify the most favorable binding mode. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. The binding energy, typically expressed in kcal/mol, is calculated for the most stable binding pose, providing a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more stable and favorable interaction. mdpi.com

Table 3: Illustrative Docking Results for a Nicotinic Acid Derivative with a Target Protein

LigandBinding Energy (kcal/mol)Key Interacting Residues
Nicotinic Acid Analogue-8.2Arg121, Tyr34, Phe256
Reference Inhibitor-9.5Arg121, Ser35, Phe256

Note: The data in this table is illustrative and does not represent experimentally verified values for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are foundational in medicinal chemistry for predicting the efficacy of new drug candidates and in materials science for designing molecules with specific characteristics.

The development of a QSAR or QSPR model involves a dataset of compounds with known activities or properties. By calculating various molecular descriptors that numerically represent the chemical structures, statistical methods can be used to build a model that predicts the endpoint of interest. While nicotinic acid derivatives and biphenyl (B1667301) compounds have been the subject of such studies to rationalize and design molecules with specific biological targets, dedicated QSAR and QSPR models for this compound are not extensively documented in publicly available scientific literature. The development of such models would be a logical step in systematically exploring its therapeutic potential or material applications.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the cornerstone of QSAR and QSPR modeling, translating the complex, three-dimensional nature of a molecule into a standardized, quantitative format. These descriptors can be categorized into several classes, including:

Constitutional (1D) descriptors: Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D) descriptors: Reflecting the connectivity of atoms within the molecule.

Geometrical (3D) descriptors: Based on the three-dimensional coordinates of the atoms, such as molecular surface area.

Physicochemical descriptors: Including properties like logP and molar refractivity.

These descriptors are calculated using specialized software that analyzes the chemical structure. For this compound, a set of key molecular descriptors can be computationally derived to serve as the basis for any future QSAR or QSPR analysis. The application of these descriptors would be to identify which structural features are most influential in determining a specific activity or property, thereby guiding the design of more potent or suitable analogues.

Table 1: Calculated Molecular Descriptors for this compound

DescriptorValueDescription
Molecular Formula C₁₄H₁₁NO₄The elemental composition of the molecule.
Molecular Weight 257.24 g/mol The mass of one mole of the compound. chemicalbook.comchemicalbook.com
Heavy Atom Count 19The number of non-hydrogen atoms in the molecule.
Rotatable Bond Count 2The number of bonds that allow free rotation, indicating molecular flexibility.
Hydrogen Bond Donors 2The number of atoms (typically in -OH or -NH groups) that can donate a hydrogen bond.
Hydrogen Bond Acceptors 5The number of atoms (typically O or N) that can accept a hydrogen bond.
Topological Polar Surface Area (TPSA) 90.4 ŲThe surface area of polar atoms, related to drug transport properties.

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. Properties such as lipophilicity, solubility, and acidity (pKa) govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational chemistry allows for the accurate prediction of these properties before a compound is synthesized, saving significant time and resources.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Chemical and Biological Systems
LogP (Lipophilicity) 2.50 ± 0.50Influences solubility, membrane permeability, and protein binding.
Boiling Point 480.0 ± 45.0 °C chemicalbook.comchemicalbook.comThe temperature at which the compound transitions from liquid to gas.
Density 1.359 ± 0.06 g/cm³ chemicalbook.comchemicalbook.comThe mass per unit volume of the substance.
pKa 2.15 ± 0.10 chemicalbook.comchemicalbook.comIndicates the acidity of the carboxylic acid groups, affecting ionization state at physiological pH.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design represent a powerful, computer-based strategy for discovering novel bioactive compounds. This approach uses a known active molecule or a structural hypothesis as a starting point to generate and evaluate a large number of related, but new, chemical entities.

The structure of this compound can serve as a scaffold or template for this process. A virtual library can be designed by systematically modifying its structure. For instance, new functional groups could be added to the phenyl or pyridine rings, the methyl group could be substituted, or the carboxylic acid groups could be esterified or converted to amides. This combinatorial approach can generate thousands or even millions of virtual derivatives.

Once the virtual library is created, it can be subjected to high-throughput virtual screening. This process typically involves molecular docking, where each derivative is computationally fitted into the binding site of a specific biological target, such as a protein or enzyme. The docking simulations calculate a score that predicts the binding affinity of the molecule. This allows researchers to prioritize a smaller, more manageable number of the most promising derivatives for chemical synthesis and subsequent experimental testing, greatly enhancing the efficiency of the drug discovery process.

Molecular and Biochemical Research on 6 4 Carboxy 2 Methylphenyl Nicotinic Acid in Non Human Systems

Investigation of Enzyme-Ligand Interactions

The primary mechanism of SRT1720 is the allosteric activation of SIRT1, which enhances its deacetylase activity towards various protein substrates. This action links SRT1720 to a complex network of cellular processes that are dependent on NAD⁺ availability and consumption.

Interactions with NAD Biosynthesis Enzymes (e.g., Naprt1)

Similar to nicotinamidase, there is a lack of direct evidence from reviewed studies detailing specific interactions between SRT1720 and Nicotinate (B505614) Phosphoribosyltransferase (Naprt1). Naprt1 is the rate-limiting enzyme in the Preiss-Handler pathway, which synthesizes NAD⁺ from nicotinic acid. nih.gov The function of SRT1720 is to activate an NAD⁺-consuming enzyme (SIRT1), placing it downstream of NAD⁺ synthesis. Therefore, the activity of enzymes like Naprt1 is critical for supplying the necessary NAD⁺ cofactor for SIRT1 to function, but a direct modulatory effect of SRT1720 on Naprt1 has not been established.

Studies on Poly(ADP-ribose) polymerase (PARP) and NAD+ Metabolism

A significant body of research has investigated the interplay between SIRT1, the target of SRT1720, and Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1. This relationship is largely defined by their mutual dependence on NAD⁺ as a substrate. nih.govnih.gov

Competition for NAD⁺: Both SIRT1 and PARP-1 are major consumers of the cellular NAD⁺ pool. nih.gov In response to cellular stress such as DNA damage, PARP-1 is robustly activated and can consume large amounts of NAD⁺, leading to its depletion. nih.govnih.gov This depletion directly limits the available substrate for SIRT1, thereby reducing its activity. Conversely, the pharmacological inhibition of PARP has been shown to increase intracellular NAD⁺ levels, which in turn enhances SIRT1 activity. nih.gov While no studies have directly evaluated the effect of SRT1720 on PARP activity, its role as a SIRT1 activator places it within this competitive dynamic for the shared NAD⁺ substrate. nih.gov

Functional Interaction at DNA Damage Sites: Beyond substrate competition, there is evidence of a more direct functional relationship. Upon DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which can act as a scaffold to recruit other proteins to the site of damage. Research has shown that SIRT1 can be recruited to DNA double-strand breaks in a PAR-dependent manner, where it participates in chromatin remodeling to facilitate DNA repair. researchgate.net

Transcriptional Regulation: The interplay also extends to transcriptional control. Deletion of the PARP-2 gene has been shown to enhance SIRT1 activity, suggesting a regulatory link beyond the NAD⁺-consuming activity of PARP-1. aging-us.com

The table below summarizes the key aspects of the interplay between PARP-1 and SIRT1, which is the direct target of SRT1720.

Interaction AspectEffect of PARP-1 ActivationEffect of PARP-1 InhibitionImplication for SRT1720 Action
Cellular NAD⁺ Pool Depletes NAD⁺Conserves/Increases NAD⁺PARP activity level dictates the NAD⁺ available for SRT1720-activated SIRT1.
SIRT1 Activity Reduces SIRT1 activity due to substrate limitation. nih.govIncreases SIRT1 activity by boosting NAD⁺ levels. nih.govInhibition of PARP could potentiate the effects of SRT1720.
DNA Repair Recruits SIRT1 to DNA damage sites via PAR chains. researchgate.netMay alter the recruitment dynamics of SIRT1.SRT1720 could modulate SIRT1's role in the DNA damage response.

Exploration of Involvement in Metabolic Pathways

SRT1720's influence on metabolic pathways is a direct consequence of its activation of SIRT1, which deacetylates and modulates the activity of numerous proteins central to cellular metabolism.

Nicotinate and Nicotinamide (B372718) Metabolism Pathways

SRT1720 is intricately linked to the nicotinate and nicotinamide metabolic pathways, which are central to maintaining the cellular NAD⁺ pool. The core of this relationship is the NAD⁺ salvage pathway.

The SIRT1-catalyzed deacetylation reaction consumes one molecule of NAD⁺ and produces nicotinamide (NAM) as a byproduct. nih.gov NAM, in turn, acts as a non-competitive feedback inhibitor of SIRT1. nih.govfrontiersin.org The NAD⁺ salvage pathway recycles this NAM back into NAD⁺ through the action of enzymes such as nicotinamide phosphoribosyltransferase (NAMPT). This creates a regulatory loop where SIRT1 activity is sensitive to the efficiency of NAM recycling.

Elevated activity of Nicotinamide N-methyltransferase (NNMT), an enzyme that methylates NAM for excretion, can impact this pathway. nih.govfrontiersin.org By consuming NAM, NNMT can influence the levels of both the SIRT1 inhibitor (NAM) and the ultimate pool of NAD⁺. Mechanistic studies have shown that NNMT overexpression can increase SIRT1 protein expression and stability, suggesting another layer of regulation. nih.govresearchgate.net

Studies in cell culture have shown that even in the presence of high concentrations of NAM, SIRT1 activators like SRT1720 can still stimulate downstream processes such as mitophagy, suggesting they can function within this complex regulatory environment. nih.gov

Role as a Precursor in NAD+/NADH and NADP+/NADPH Biosynthesis

Current scientific evidence identifies 6-(4-carboxy-2-methylphenyl)nicotinic acid (SRT1720) as an allosteric activator of the SIRT1 enzyme, not as a biosynthetic precursor for NAD⁺, NADH, NADP⁺, or NADPH. nih.gov Its mechanism does not involve being converted into these dinucleotides.

NAD⁺/NADH: The role of SRT1720 is to enhance the function of SIRT1, an enzyme that consumes NAD⁺. nih.gov Its effect on the NAD⁺/NADH ratio is indirect, resulting from the downstream metabolic shifts induced by SIRT1 activation, such as increased mitochondrial biogenesis and oxidative metabolism, rather than by contributing to the NAD⁺ pool itself. nih.gov

NADP⁺/NADPH: NADP⁺ is primarily synthesized by the phosphorylation of NAD⁺ by NAD kinase (NADK). frontiersin.org The reduced form, NADPH, is crucial for anabolic reactions and antioxidant defense. mdpi.com The pathways governing the NADP⁺/NADPH balance are generally distinct from the catabolic roles associated with the NAD⁺/NADH couple. There is no evidence to suggest that SRT1720 serves as a precursor in the synthesis of NADP⁺ or NADPH.

Impact on Cellular Redox Reactions

Nicotinic acid and its derivatives, which include the structural framework of this compound, are recognized for their role in cellular redox reactions. As precursors to nicotinamide coenzymes, they are fundamental to metabolic processes, acting as electron donors and acceptors in countless enzymatic reactions. rjonco.com Maintaining the intracellular balance of these niacin forms is crucial not only for redox metabolism but also for the proper functioning of NAD-dependent pathways. rjonco.com The antioxidant capabilities of these compounds are often linked to their chemical structure, which facilitates the scavenging of free radicals.

In Vitro Biological Activity Studies on Nicotinic Acid Derivatives (Pre-clinical Models)

Anti-inflammatory Activity in Cellular Assays (e.g., Macrophages)

Nicotinic acid derivatives have demonstrated notable anti-inflammatory effects in cellular models, particularly in macrophages, which are key players in the inflammatory response. nih.govconsensus.app Studies have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators. nih.gov For instance, in macrophage cell lines stimulated with inflammatory agents, certain nicotinic acid derivatives have been observed to suppress the secretion of cytokines such as TNF-α and IL-6. nih.gov This anti-inflammatory action is believed to be mediated, at least in part, through the GPR109A receptor, which is expressed on these immune cells. nih.gov The binding of nicotinic acid to this receptor can lead to a reduction in inflammatory signaling pathways, such as those regulated by NF-κB. nih.gov Some synthetic derivatives have shown an ability to repolarize macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. consensus.app

Antimicrobial Activity (Antibacterial, Antifungal) Against Pathogenic Strains

Derivatives of nicotinic acid have emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi. oaji.netresearchgate.net Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). oaji.netnih.gov For instance, certain acylhydrazone derivatives of nicotinic acid have shown significant activity against Staphylococcus epidermidis and MRSA strains. nih.gov Similarly, other nicotinamide derivatives have been effective against bacteria such as Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.net The antimicrobial potential of these compounds makes them a good starting point for developing new drugs to combat multidrug-resistant pathogens. oaji.net

Below is an interactive table summarizing the antimicrobial activity of various nicotinic acid derivatives.

Compound ClassTarget MicroorganismObserved EffectReference(s)
Acylhydrazone derivativesStaphylococcus epidermidisHigh activity (MIC = 1.95 µg/mL) nih.gov
Acylhydrazone derivativesStaphylococcus aureus MRSAPromising activity (MIC = 7.81 µg/mL) nih.gov
1,3,4-Oxadiazoline derivativesGram-positive bacteriaMost promising activity nih.gov
Nicotinamide derivativesBacillus subtilisReasonable to substantial inhibitory effect researchgate.net
Nicotinamide derivativesEscherichia coliReasonable to substantial inhibitory effect researchgate.net
Nicotinamide derivativesPseudomonas aeruginosaReasonable to substantial inhibitory effect researchgate.net
Nicotinamide derivativesCandida albicansAdmirable inhibitory effect researchgate.net
Nicotinic acid hydrazidesPseudomonas aeruginosaSignificant inhibition at 0.016 mM mdpi.com
Nicotinic acid hydrazidesKlebsiella pneumoniaeSignificant inhibition at 0.016 mM mdpi.com

Antioxidant Activity via Radical Scavenging Assays (e.g., DPPH, SOD)

The antioxidant properties of nicotinic acid derivatives have been substantiated through various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and superoxide (B77818) dismutase (SOD) mimetic activity tests. The DPPH assay measures a compound's ability to donate a hydrogen atom to neutralize the stable DPPH radical. rsc.org Several studies have confirmed that nicotinic acid derivatives can effectively scavenge DPPH radicals. nih.gov This activity is often attributed to the presence of electron-donating groups on the molecule. rsc.org In addition to direct radical scavenging, some thionicotinic acid analogs have demonstrated the ability to mimic the function of SOD, an essential endogenous antioxidant enzyme that neutralizes superoxide radicals. nih.gov However, it is noteworthy that not all nicotinic acid-related compounds show high activity in these assays; for example, nicotinic acid itself (Vitamin B3) has been reported to have no significant radical scavenging activity in the DPPH assay, even at high concentrations. researchgate.net

Assay TypeCompound ClassObserved ActivityReference
DPPH Radical ScavengingThionicotinic acid analogsPotent antioxidant activity nih.gov
SOD Mimetic ActivityThionicotinic acid analogsExhibited antioxidant properties nih.gov
DPPH Radical ScavengingVitamin B3 (Nicotinic Acid)No radical scavenging activity researchgate.net

Vasorelaxation Studies in Isolated Tissues

Studies on isolated tissues, such as rat thoracic aorta, have revealed that certain derivatives of nicotinic acid possess vasorelaxant properties. nih.gov These compounds have been shown to induce dose-dependent relaxation in pre-contracted aortic rings. nih.gov The mechanism of this vasorelaxation appears to be at least partially dependent on the endothelium, the inner lining of blood vessels. nih.govnih.gov Research suggests that the effect is mediated by the release of nitric oxide (NO) and prostacyclin, two key endothelium-derived vasodilating factors. nih.govnih.gov When the endothelium is removed or when inhibitors of NO synthase (L-NAME) and cyclooxygenase (indomethacin) are used, the vasorelaxant effect of these nicotinic acid analogs is significantly reduced or abolished. nih.gov This indicates that their action is not primarily due to a direct effect on the vascular smooth muscle but rather through the modulation of endothelial function. nih.gov

Mechanistic Elucidation of Biological Effects in Non-Human Models

The diverse biological effects of nicotinic acid and its derivatives are underpinned by several distinct mechanisms of action. The anti-inflammatory properties are largely attributed to the activation of the GPR109A receptor, which leads to the downstream inhibition of inflammatory pathways like NF-κB and a reduction in pro-inflammatory cytokine production. nih.govnih.gov In some cases, derivatives can also promote the repolarization of macrophages to an anti-inflammatory phenotype. consensus.app

The antimicrobial action of these compounds is thought to involve the disruption of essential cellular processes in pathogens. oaji.netresearchgate.net While the precise molecular targets are still being investigated, potential mechanisms include the inhibition of crucial enzymes or interference with the integrity of microbial cell structures. oaji.netresearchgate.net

The antioxidant effects arise from the ability of these molecules to directly scavenge free radicals and, in some instances, to enhance the activity of endogenous antioxidant enzymes like SOD. rjonco.comnih.gov This dual action helps to mitigate cellular damage caused by oxidative stress.

Finally, the vasorelaxant effects observed in non-human models are primarily mediated through the endothelium. nih.gov The interaction of nicotinic acid derivatives with the endothelium stimulates the release of vasodilators like nitric oxide and prostacyclin, which then act on the adjacent vascular smooth muscle to cause relaxation. nih.govnih.gov

Structure Activity Relationship Sar Elucidation for Nicotinic Acid Derivatives

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of nicotinic acid derivatives is intricately linked to their structural features. Modifications to the nicotinic acid scaffold can significantly impact their potency and selectivity for various biological targets. For instance, the introduction of a substituted phenyl ring at the 6-position of the nicotinic acid core has been a key strategy in the development of novel bioactive compounds.

Research on a series of 2-substituted phenyl derivatives of nicotinic acid has demonstrated that the nature and position of substituents on the phenyl ring are critical for their analgesic and anti-inflammatory activities. semanticscholar.orgresearchgate.net For example, compounds with a 2-bromophenyl substituent have shown notable analgesic and anti-inflammatory effects when compared to the reference drug mefenamic acid. researchgate.net This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the interaction with the biological target.

In the context of anticancer activity, novel nicotinic acid-based compounds have been designed and synthesized to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The cytotoxic potential of these derivatives was found to be highly dependent on the specific substitution pattern on the aromatic ring system. nih.gov

Furthermore, in the realm of fungicidal activity, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been developed, and their efficacy against cucumber downy mildew was shown to be influenced by the substituents on both the nicotinic acid and the thiophene (B33073) moieties. mdpi.com This highlights the modular nature of the nicotinic acid scaffold, where different regions of the molecule can be modified to tune its biological properties.

The following table summarizes the biological activities of some representative nicotinic acid derivatives, illustrating the impact of structural modifications.

Compound ID6-Position SubstituentOther SubstituentsBiological ActivityReference
4a 2-Bromophenylamino-Analgesic, Anti-inflammatory researchgate.net
4c 2-BromophenylaminoN-acylarylhydrazoneAnalgesic, Anti-inflammatory researchgate.net
5b Substituted Phenyl-Anticancer (VEGFR-2 inhibitor) nih.gov
5c Substituted Phenyl-Anticancer (VEGFR-2 inhibitor), Antioxidant nih.gov
4f -N-(thiophen-2-yl)Fungicidal mdpi.com

This table is illustrative and based on findings for various nicotinic acid derivatives.

Influence of Substituent Effects on Molecular Interactions

The substituents on the nicotinic acid scaffold exert their influence on biological activity through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and electronic effects. The carboxylic acid group of nicotinic acid, for instance, is a key hydrogen bond donor and acceptor, and its orientation and acidity can be modulated by other substituents on the ring. nih.gov

The methyl group at the 2-position and the carboxy group at the 4-position of the phenyl ring in 6-(4-Carboxy-2-methylphenyl)nicotinic acid would be expected to have a significant impact on its molecular interactions. The methyl group introduces a steric constraint and is lipophilic, potentially influencing binding to hydrophobic pockets. The additional carboxylic acid group provides another site for strong ionic and hydrogen bonding interactions.

Studies on other bicyclic systems have shown that even subtle changes in substitution can lead to significant differences in biological activity. For example, in a series of 6-substituted purine (B94841) analogs, the nature of the substituent at the 6-position was found to be critical for their anticancer activity. nih.gov

Computational Approaches to SAR Analysis

Computational methods are powerful tools for elucidating the structure-activity relationships of nicotinic acid derivatives and for guiding the design of new, more potent compounds. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are commonly employed techniques.

Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that govern binding affinity. For example, docking studies of nicotinic acid derivatives into the VEGFR-2 pocket have helped to rationalize their observed cytotoxic activities and have shown similar binding modes to known inhibitors like sorafenib. nih.gov

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of untested compounds. Such models have been developed for various classes of bioactive compounds, including those with a nicotinic acid core.

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are required for biological activity. A study on nicotinic acid hydrazones with antiproliferative activity resulted in a pharmacophore model characterized by two hydrogen bond donor sites and two aromatic features. researchgate.net Such models serve as valuable templates for the design of new compounds with potentially improved activity.

The following table presents a hypothetical computational analysis for this compound based on common computational chemistry descriptors.

ParameterPredicted ValueImplication for Bioactivity
LogP ModerateBalanced solubility and membrane permeability
Polar Surface Area HighPotential for strong interactions with polar residues
Number of H-bond Donors 2Strong hydrogen bonding potential
Number of H-bond Acceptors 4Strong hydrogen bonding potential
Molecular Weight ~257 g/mol Within the range for drug-like molecules

This table is for illustrative purposes and the values are hypothetical.

Design Principles for Enhanced Bioactivity in Nicotinic Acid Scaffolds

Based on the understanding of SAR, several design principles can be formulated to enhance the bioactivity of nicotinic acid scaffolds.

One key principle is the strategic introduction of substituents to optimize interactions with the target protein. This includes the use of groups that can form specific hydrogen bonds, engage in favorable hydrophobic interactions, or modulate the electronic properties of the molecule to enhance binding affinity. The synthesis of N-(arylmethoxy)-2-chloronicotinamides with excellent herbicidal activity showcases the successful application of this principle. acs.org

Another important strategy is the concept of isosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. This can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound.

Furthermore, the principle of conformational constraint can be applied to lock the molecule into a bioactive conformation. This can be achieved by introducing rigid structural elements or by creating intramolecular hydrogen bonds.

The development of novel 6-aryl-2-methylnicotinic acid hydrazones with antiproliferative activity highlights a design approach where a known bioactive core (nicotinic acid) is combined with other pharmacophoric elements (hydrazone linkage and a second aryl ring) to create hybrid molecules with enhanced potency. researchgate.net

Ultimately, the rational design of more effective nicotinic acid-based therapeutic agents relies on a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling to iteratively refine the molecular structure for optimal performance.

Research Applications of 6 4 Carboxy 2 Methylphenyl Nicotinic Acid in Chemical Sciences and Materials

Application as a Ligand in Coordination Chemistry

The presence of two carboxylic acid groups and a pyridine (B92270) nitrogen atom in 6-(4-carboxy-2-methylphenyl)nicotinic acid makes it a versatile multidentate ligand for the formation of coordination complexes with a wide range of metal ions. Nicotinic acid and its derivatives are well-known for their ability to form stable complexes with transition metals. chemicalbook.comnih.gov The carboxylate groups can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging, while the pyridine nitrogen provides an additional coordination site. This allows for the construction of diverse and complex architectures, from simple mononuclear complexes to intricate one-dimensional, two-dimensional, or three-dimensional coordination polymers. chemscene.com

The coordination behavior of dicarboxylic acids with N-donor ligands has been extensively studied, revealing their capacity to form complexes with interesting structural, spectral, and magnetic properties. researchgate.net For instance, related pyridine-dicarboxylic acids have been used to synthesize coordination compounds with metals like copper, zinc, and nickel. researchgate.net The specific geometry and electronic properties of this compound, influenced by the methyl substituent and the biphenyl (B1667301) linkage, can lead to the formation of complexes with unique catalytic, magnetic, or photoluminescent properties. Studies on similar ligands, such as 6-methylpyridine-2-carboxylic acid, have demonstrated the formation of metal complexes with significant biological activity, highlighting the potential of such compounds in the development of novel therapeutic agents. nih.gov

Table 1: Examples of Metal Complexes with Related Nicotinic Acid Derivatives

Metal Ion Ligand Resulting Complex Type Potential Application
Copper(II) Nicotinic Acid/Phthalic Acid Mixed Ligand Complex Superoxide (B77818) Dismutase Mimetic
Nickel(II) 6-Chloronicotinate/4,4'-Bipyridine 1D Coordination Polymer Magnetic Materials

This table illustrates the types of complexes formed by compounds structurally related to this compound, suggesting its potential in forming similar structures.

Role as a Building Block for Complex Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex organic molecules. The presence of multiple functional groups—two carboxylic acids and a pyridine ring—offers several handles for chemical modification. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, enabling further synthetic transformations. mdpi.com

The pyridine ring can undergo reactions typical of nitrogen heterocycles, such as N-alkylation or oxidation. The Suzuki coupling reaction, a powerful tool for carbon-carbon bond formation, is often employed in the synthesis of biphenyl compounds and could be utilized to further functionalize the aromatic core of this compound. The synthesis of derivatives of nicotinic acid is a common strategy in the development of new pharmaceuticals and agrochemicals. mdpi.comrsc.org For example, the esterification of nicotinic acid followed by reaction with various ureas or hydrazones has been used to create libraries of compounds for biological screening. mdpi.com The unique substitution pattern of this compound provides a scaffold for the synthesis of novel compounds with potentially interesting biological or material properties.

Incorporation into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The dicarboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. nih.gov The rigid nature of the biphenyl-pyridine backbone and the defined geometry of the carboxylate groups can lead to the formation of robust frameworks with high porosity and thermal stability. nih.gov

The synthesis of MOFs often involves the reaction of a metal salt with a multidentate organic linker under solvothermal conditions. researchgate.netresearchgate.net The choice of the organic linker is crucial in determining the topology, pore size, and functionality of the resulting MOF. Ligands based on multi-carboxylic acids are widely used in the construction of MOFs with applications in gas storage, separation, catalysis, and sensing. researchgate.net The presence of the pyridine nitrogen in this compound can introduce additional functionality into the MOF, such as basic sites for catalysis or specific binding sites for guest molecules. Furthermore, the extended and somewhat flexible nature of the linker can lead to the formation of interpenetrated or entangled network structures, which can influence the material's properties. researchgate.net

Beyond MOFs, the ability of this compound to form hydrogen bonds via its carboxylic acid groups and to participate in π-π stacking interactions through its aromatic rings makes it a promising component for the construction of supramolecular assemblies.

Table 2: Properties of MOFs Constructed from Multi-Carboxylic Acid Linkers

MOF Type Organic Linker Example Metal Ion Key Feature Potential Application
Entangled 3D Network 4,4'-Oxybis(benzoic acid) Copper(II) Interpenetrating Structure Not Specified
Porous Framework Tetrakis(4-carboxyphenyl)silane Zirconium(IV) High Surface Area Gas Storage

This table provides examples of MOFs built from linkers with functionalities similar to this compound, indicating its potential as a linker in MOF synthesis.

Exploration in Agrochemical Research as Insecticidal Agents (from derivative studies)

Nicotinic acid and its derivatives have a long history in agrochemical research, with nicotine (B1678760) itself being one of the earliest known insecticides. mdpi.com Modern agrochemical research focuses on developing synthetic derivatives of nicotinic acid with improved efficacy, selectivity, and environmental safety. The pyridine ring is a key pharmacophore in many successful insecticides, such as the neonicotinoids. mdpi.com

Research into the insecticidal activity of nicotinic acid derivatives has shown that modifications to the pyridine ring and the introduction of various side chains can significantly impact their biological activity. mdpi.com For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of compounds with potent fungicidal activity. rsc.org Similarly, other derivatives have been investigated for their herbicidal properties. Given that the core structure of this compound contains the essential nicotinic acid moiety, it is a viable starting point for the synthesis of new agrochemical candidates. By converting the carboxylic acid groups into amides, esters, or other functional groups, it is possible to generate a library of new compounds for screening as insecticides, fungicides, or herbicides. The specific substitution pattern of the biphenyl group may also contribute to the compound's interaction with biological targets, potentially leading to novel modes of action.

Table 3: Agrochemical Activity of Nicotinic Acid Derivatives

Derivative Class Target Pest/Disease Type of Activity
Nicotinoyl Hydrazones Green Peach Aphid, American Bollworm, Maize Weevil Insecticidal

This table summarizes the agrochemical potential of different classes of nicotinic acid derivatives, suggesting that derivatives of this compound could be explored for similar applications.

Future Directions and Emerging Research Avenues for this compound

The exploration of this compound and its derivatives is entering a new phase, driven by technological advancements and a deeper understanding of molecular interactions. The pyridine scaffold, a core component of this compound, is a well-established pharmacophore in medicinal chemistry, known for its versatility and presence in numerous therapeutic agents. enpress-publisher.comenpress-publisher.comnih.gov Future research is poised to unlock the full potential of this specific nicotinic acid derivative by focusing on novel synthetic approaches, advanced computational modeling, systems-level biological analysis, and large-scale screening methodologies. These efforts aim to precisely define its molecular activities and identify new therapeutic applications.

Q & A

What are the common synthetic routes for 6-(4-Carboxy-2-methylphenyl)nicotinic acid?

Basic:
The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 4-carboxy-2-methylphenyl group to the nicotinic acid core. For example, analogous compounds like 6-(4-Methylphenoxy)nicotinaldehyde are synthesized via Suzuki coupling between 4-methylphenol derivatives and nicotinic acid precursors under catalytic conditions (e.g., palladium catalysts) . The carboxy group may be introduced via oxidation of a methyl or aldehyde moiety using acidic/basic conditions or oxidizing agents like KMnO₄.

Advanced:
Optimizing Suzuki coupling for this compound requires careful control of reaction parameters. Catalytic systems (e.g., Pd(PPh₃)₄), ligand choice, and solvent polarity significantly impact yield. For instance, in related syntheses, yields vary widely (30–85%) depending on base selection (K₂CO₃ vs. Cs₂CO₃) and temperature (60–100°C) . Post-coupling oxidation steps (e.g., converting a methyl group to a carboxylic acid) may require sequential protection/deprotection strategies to avoid side reactions.

How can spectroscopic techniques differentiate structural isomers of this compound?

Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The aromatic proton splitting patterns in ¹H NMR distinguish substituent positions on the phenyl and pyridine rings. For example, the methyl group in the 2-position of the phenyl ring causes distinct splitting compared to other isomers. Infrared (IR) spectroscopy identifies the carboxylic acid group (broad ~2500–3300 cm⁻¹ O-H stretch; ~1700 cm⁻¹ C=O stretch).

Advanced:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) resolve regioisomeric ambiguities. In a study on similar nicotinic acid derivatives, NOESY correlations confirmed spatial proximity between the methyl group and pyridine protons, ruling out alternative substitution patterns . Computational methods (DFT-based NMR chemical shift predictions) can validate experimental data, as demonstrated for trifluoromethyl-substituted analogs .

What strategies mitigate low yields in the final oxidation step of synthesis?

Basic:
Low yields during oxidation (e.g., converting a methyl group to a carboxy moiety) often stem from over-oxidation or incomplete reaction. Using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) and monitoring reaction progress via TLC or LC-MS can help. Intermediate isolation (e.g., ester protection of the carboxylic acid) may improve selectivity.

Advanced:
Flow chemistry systems enhance oxidation efficiency by maintaining precise temperature and reagent stoichiometry. For example, a microreactor setup with H₂O₂ and catalytic RuCl₃ achieved >90% conversion for similar substrates, minimizing by-products . Kinetic studies using in-situ FTIR can identify rate-limiting steps and optimize reagent addition rates.

How does the carboxy group influence the compound’s reactivity in derivatization?

Basic:
The carboxy group enables esterification, amidation, or salt formation. For example, coupling with amines via EDCI/HOBt forms amides, useful for prodrug development. However, steric hindrance from the methylphenyl group may slow reactions, requiring elevated temperatures or microwave assistance.

Advanced:
Density Functional Theory (DFT) calculations reveal that the carboxy group’s electron-withdrawing effect activates the pyridine ring for electrophilic substitution at the 4-position. This aligns with experimental data showing selective nitration at the 4-position in trifluoromethyl-nicotinic acid analogs . Solvent effects (e.g., DMF vs. THF) also modulate reactivity by altering transition-state stabilization.

What in vitro assays are suitable for evaluating biological activity?

Basic:
Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are standard. For example, nicotinic acid derivatives are tested against dehydrogenases or kinases using NADH/NADPH-coupled detection. Cell viability assays (MTT or resazurin) assess cytotoxicity in cancer cell lines.

Advanced:
Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., receptors or enzymes). A study on 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid used SPR to measure sub-micromolar binding to bacterial dihydrofolate reductase, guiding structure-activity optimization . Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

How can conflicting spectroscopic data be resolved during characterization?

Basic:
Cross-validate with multiple techniques:

  • Mass spectrometry confirms molecular weight.
  • Elemental analysis verifies C/H/N ratios.
  • X-ray crystallography provides definitive structural proof if crystals are obtainable.

Advanced:
Dynamic NMR experiments (variable-temperature ¹H NMR) resolve signal overlap caused by rotameric equilibria. For example, in trifluoromethyl analogs, slow rotation around the C–N bond at low temperatures (<−40°C) splits broad singlets into distinct peaks . Synchrotron-based XRD offers high-resolution crystal structures even for microcrystalline samples.

What computational tools aid in predicting physicochemical properties?

Basic:
Software like ChemDraw or ACD/Labs predicts logP, pKa, and solubility. For instance, the carboxy group’s pKa (~2.5) is estimated using Hammett substituent constants, critical for bioavailability studies.

Advanced:
Molecular Dynamics (MD) simulations (GROMACS) model solvation effects and membrane permeability. Quantum mechanical calculations (Gaussian 09) predict UV-Vis spectra and redox potentials, as applied to similar nicotinic acid derivatives in photodynamic therapy research .

What safety protocols are critical during large-scale synthesis?

Basic:

  • Use fume hoods for volatile reagents (e.g., SOCl₂ for carboxyl activation).
  • Avoid pyrophoric catalysts (e.g., LiAlH₄) in favor of safer alternatives (NaBH₄ with CeCl₃).
  • Implement quenching procedures for excess oxidants (e.g., NaHSO₃ for KMnO₄).

Advanced:
Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor exothermic reactions in real time, preventing thermal runaway. A case study on nicotinamide synthesis achieved 99.8% process safety by integrating PAT with emergency cooling systems .

How do substituents affect the compound’s photostability?

Basic:
UV-Vis spectroscopy tracks degradation under light exposure. The methylphenyl group may enhance stability via steric shielding, while the carboxy group could increase susceptibility to photo-oxidation.

Advanced:
Time-Dependent DFT (TD-DFT) identifies excited-state pathways leading to degradation. For a chloro-trifluoromethyl analog, TD-DFT revealed that charge-transfer states accelerate bond cleavage, validated by HPLC-MS degradation product analysis . Accelerated stability studies (ICH Q1B guidelines) under UV/Vis light guide formulation design.

What strategies improve solubility for in vivo studies?

Basic:

  • Salt formation (e.g., sodium or ammonium salts).
  • Co-solvent systems (PEG-400/water).
  • Nanoparticle encapsulation (PLGA or liposomes).

Advanced:
Amorphous solid dispersion (ASD) with polymers (HPMC-AS) enhances bioavailability. For a related compound, ASD increased aqueous solubility 20-fold, confirmed by powder XRD and dissolution testing . Micellar solubilization using TPGS (D-α-tocopherol PEG succinate) is another advanced option .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.